molecular formula C24H24N2O4 B11228027 N-(4-methoxy-3-{[(1-phenylcyclopentyl)carbonyl]amino}phenyl)-2-furamide

N-(4-methoxy-3-{[(1-phenylcyclopentyl)carbonyl]amino}phenyl)-2-furamide

Cat. No.: B11228027
M. Wt: 404.5 g/mol
InChI Key: UDXCKMKXCWALNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxy-3-{[(1-phenylcyclopentyl)carbonyl]amino}phenyl)-2-furamide is a complex organic compound characterized by its unique structure, which includes a methoxy group, a phenylcyclopentyl moiety, and a furan ring

Preparation Methods

The synthesis of N-(4-methoxy-3-{[(1-phenylcyclopentyl)carbonyl]amino}phenyl)-2-furamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-methoxy-3-nitrobenzoic acid with 1-phenylcyclopentanecarbonyl chloride to form an intermediate, which is then reduced and coupled with 2-furoyl chloride under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

N-(4-methoxy-3-{[(1-phenylcyclopentyl)carbonyl]amino}phenyl)-2-furamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions. Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. Major products formed from these reactions depend on the nature of the reagents and reaction conditions.

Scientific Research Applications

N-(4-methoxy-3-{[(1-phenylcyclopentyl)carbonyl]amino}phenyl)-2-furamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-methoxy-3-{[(1-phenylcyclopentyl)carbonyl]amino}phenyl)-2-furamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-(4-methoxy-3-{[(1-phenylcyclopentyl)carbonyl]amino}phenyl)-2-furamide can be compared with similar compounds such as:

    N-(4-methoxyphenyl)-2-furamide: Lacks the phenylcyclopentyl moiety, resulting in different chemical and biological properties.

    N-(3-{[(1-phenylcyclopentyl)carbonyl]amino}phenyl)-2-furamide: Differs in the position of the methoxy group, affecting its reactivity and applications.

    N-(4-methoxy-3-{[(1-cyclopentyl)carbonyl]amino}phenyl)-2-furamide:

Properties

Molecular Formula

C24H24N2O4

Molecular Weight

404.5 g/mol

IUPAC Name

N-[4-methoxy-3-[(1-phenylcyclopentanecarbonyl)amino]phenyl]furan-2-carboxamide

InChI

InChI=1S/C24H24N2O4/c1-29-20-12-11-18(25-22(27)21-10-7-15-30-21)16-19(20)26-23(28)24(13-5-6-14-24)17-8-3-2-4-9-17/h2-4,7-12,15-16H,5-6,13-14H2,1H3,(H,25,27)(H,26,28)

InChI Key

UDXCKMKXCWALNU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3(CCCC3)C4=CC=CC=C4

Origin of Product

United States

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